molecular formula C8H12O2 B076700 7-Octynoic acid CAS No. 10297-09-3

7-Octynoic acid

Cat. No. B076700
CAS RN: 10297-09-3
M. Wt: 140.18 g/mol
InChI Key: WJBHDZBQZOMDFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of acetylenic acids, including structures similar to 7-octynoic acid, often involves strategic methodologies to introduce the triple bond into the carbon chain effectively. For instance, the synthesis of cis- and trans-7- and 8-octadecenoic acids, which shares a similar conceptual approach to synthesizing acetylenic acids like 7-octynoic acid, utilizes methods ensuring structural precision (Fusari, Greenlee, & Brown, 1951). These methods underscore the importance of controlling stereochemistry and the positioning of the triple bond within the carbon chain.

Molecular Structure Analysis

The molecular structure of 7-octynoic acid, characterized by its acetylenic bond, significantly impacts its chemical reactivity and physical properties. Acetylenic bonds confer a degree of rigidity and electronic characteristics that are distinct from saturated or other unsaturated counterparts. The synthesis and study of various acetylenic acids, including pentadecynoic acids with different positions of the triple bond, highlight the nuanced differences these structural elements introduce (Howton & Stein, 1969).

Chemical Reactions and Properties

The chemical reactivity of 7-octynoic acid is influenced by the presence of the acetylenic bond and carboxylic acid group. These functional groups enable a variety of chemical transformations, including oxidation, reduction, and addition reactions. The study on the adsorption and reaction pathways of related compounds on copper surfaces provides insights into the potential reactivity of 7-octynoic acid in catalytic and surface chemistry contexts (Bavisotto et al., 2021).

Physical Properties Analysis

The physical properties of 7-octynoic acid, such as melting point, boiling point, and solubility, are directly related to its molecular structure. The alternating pattern of melting points observed in compounds with similar structural features indicates that the placement of the triple bond and the overall molecular geometry significantly influence these properties (Howton & Stein, 1969).

Chemical Properties Analysis

The chemical properties of 7-octynoic acid, including acidity, reactivity towards nucleophiles and electrophiles, and potential for polymerization or addition reactions, are pivotal for its applications in synthesis and materials science. Studies on similar acetylenic acids offer a framework for understanding the reactive potential of 7-octynoic acid in forming derivatives or undergoing transformations critical for creating complex molecular architectures (Seela, Sirivolu, & Chittepu, 2008).

Scientific Research Applications

1. Adsorption and Reaction Pathways on Copper

  • Application Summary: The surface structure and reaction pathways of 7-octenoic acid are studied on a clean copper substrate in ultrahigh vacuum .
  • Methods of Application: The study used a combination of reflection–absorption infrared spectroscopy, X-ray photoelectron spectroscopy, temperature-programmed desorption and scanning-tunneling microscopy, supplemented by first-principles density functional theory calculations .
  • Results: 7-Octenoic acid adsorbs molecularly on copper below ∼260 K in a flat-lying configuration at low coverages, becoming more upright as the coverage increases . It deprotonates following adsorption at ∼300 K to form an η 2 -7-octenoate species . This also lies flat at low coverages, but forms a more vertical self-assembled monolayer as the coverage increases . Heating causes the 7-octenoate species to start to tilt, which produces a small amount of carbon dioxide at ∼550 K and some hydrogen in a peak at ∼615 K ascribed to the reaction of these tilted species .

2. Synthesis of 2,2-Dimethyl-3-Hydroxy-7-Octynoic Acid

  • Application Summary: 2,2-dimethyl-3-hydroxy-7-octynoic acid unit was prepared in eight steps from 1,5-pentanediol monobenzyl ether .
  • Methods of Application: The synthesis involved several steps including oxidation, TBS protection, deprotection and Saponification with (1M) sodium hydroxide solution .
  • Results: The Dhoya unit (8) was obtained in 75% overall yield .

3. PROTAC Linker

  • Application Summary: 7-Octynoic acid is used as a PROTAC linker in the synthesis of a series of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that are used to degrade specific proteins within cells .
  • Methods of Application: The synthesis of PROTACs involves the connection of two different ligands by a linker; one ligand is for an E3 ubiquitin ligase and the other is for the target protein .
  • Results: The use of 7-Octynoic acid as a PROTAC linker allows for the targeted degradation of specific proteins within cells .

Safety And Hazards

7-Octynoic acid causes severe skin burns and eye damage . It may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

7-Octynoic acid is a promising compound in the field of protein degradation. Its use as a PROTAC linker in the synthesis of a series of PROTACs highlights its potential in the development of new therapeutic agents . Further studies are needed to explore its full potential and applications in various fields.

properties

IUPAC Name

oct-7-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h1H,3-7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBHDZBQZOMDFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415584
Record name 7-Octynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Octynoic acid

CAS RN

10297-09-3
Record name 7-Octynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name oct-7-ynoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2-(hex-5-ynyl)malonic acid (2.2 g) and cuprous oxide (60mg) in dry acetonitrile (40 ml) was stirred and refluxed, under nitrogen, for 6 hours. The solvent was removed in vacuo. 5% Aqueous hydrochloric acid was added and the aqueous mixture was extracted with diethyl ether. The ethereal extracts were dried over anhydrous magnesium sulphate and the solvent was removed in vacuo. Oct-7-ynoic acid was obtained as an oil (1.5 g) and was used without further purification.
Name
2-(hex-5-ynyl)malonic acid
Quantity
2.2 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous oxide
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Octynoic acid
Reactant of Route 2
Reactant of Route 2
7-Octynoic acid
Reactant of Route 3
Reactant of Route 3
7-Octynoic acid
Reactant of Route 4
Reactant of Route 4
7-Octynoic acid
Reactant of Route 5
Reactant of Route 5
7-Octynoic acid
Reactant of Route 6
7-Octynoic acid

Citations

For This Compound
183
Citations
XJ Wang, JT Zhang, DW Liu, LJ Tang… - Advanced Materials …, 2013 - Trans Tech Publ
Pitipeptolide A can be disconnected across the amide bind to afford t-Boc-glycine, the linear depsipeptide and the Dhoya fragment. 2,2-dimethyl-3-hydroxy-7-octynoic acid unit was …
Number of citations: 1 www.scientific.net
R Bavisotto, R Rana, N Hopper, K Hou… - Physical Chemistry …, 2021 - pubs.rsc.org
… 44 amu profiles for (B) octanoic acid, (D) 7-octenoic acid, (F) 7-octynoic acid on a copper foil at 300 K and heating to 850 K and the dosed once again with the carboxylic acid. The …
Number of citations: 5 pubs.rsc.org
F Wan, KL Erickson - Journal of natural products, 2001 - ACS Publications
… of l-Thr, l-Pro, l-Val, N-Me-l-Val, and N-Me-l-Phe, and two hydroxy carboxylic acids, 2(S)-hydroxy-3(R)-methylpentanoic acid and the unusual 2,2-dimethyl-3-hydroxy-7-octynoic acid. …
Number of citations: 32 pubs.acs.org
H Luesch, R Pangilinan, WY Yoshida… - Journal of natural …, 2001 - ACS Publications
… Distinctive features include the presence of a 2,2-dimethyl-3-hydroxy-7-octynoic acid residue in 1 and a 2,2-dimethyl-3-hydroxy-7-octenoic acid residue in 2, previously shown to be …
Number of citations: 139 pubs.acs.org
MT Reese, NK Gulavita, Y Nakao… - Journal of the …, 1996 - ACS Publications
… residues, one each of l-Ala, l-Pro, and N-Me-d-Val and two of l-Val, and two carboxylic acids, l-3-phenyllactic acid and the unprecedented (R)-3-hydroxy-2,2-dimethyl-7-octynoic acid. …
Number of citations: 77 pubs.acs.org
A Tripathi, J Puddick, MR Prinsep, PPF Lee, LT Tan - Phytochemistry, 2010 - Elsevier
… The complete stereochemistry of 3-hydroxy-2-methyl-7-octynoic acid moiety in hantupeptin A was elucidated by a combination of homonuclear J-resolved 2D NMR experiments and by …
Number of citations: 81 www.sciencedirect.com
B Han, D Goeger, CS Maier… - The Journal of organic …, 2005 - ACS Publications
… Additionally, a 2,2-dimethyl-3-hydroxy-7-octynoic acid (Dhoya) was evident on the basis of COSY and HMBC correlations. Geminal dimethyl protons (H 3 -9 and H 3 -10) showed HMBC …
Number of citations: 103 pubs.acs.org
N Sitachitta, RT Williamson… - Journal of natural …, 2000 - ACS Publications
… Both compounds contain a unique 2,2-dimethyl-3-hydroxy-7-octynoic acid, which has previously been described only as a component of kulolide-1 (3) and kulokainalide-1 (4), …
Number of citations: 101 pubs.acs.org
S Bunyajetpong, WY Yoshida… - Journal of natural …, 2006 - ACS Publications
… The relative stereochemistry of 3-hydroxy-2-methyl-7-octynoic acid (Hmoya) of trungapeptin A was elucidated by application of the J-based configuration analysis, and its absolute …
Number of citations: 61 pubs.acs.org
J Almaliti, KL Malloy, E Glukhov… - Journal of natural …, 2017 - ACS Publications
… to be 2,2-dimethyl-3-hydroxy-7-octynoic acid. An HSQC experiment revealed that a doublet … 2,2-dimethyl-3-hydroxy-7-octynoic acid. This final residue accounted for all of the remaining …
Number of citations: 48 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.